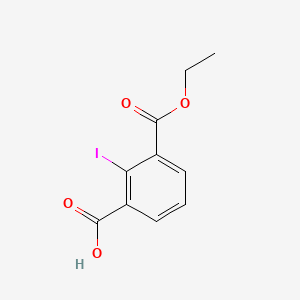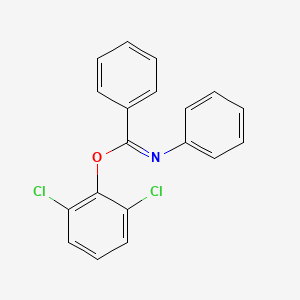
2,6-Dichlorophenyl N-phenylbenzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorophenyl N-phenylbenzenecarboximidate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenyl N-phenylbenzenecarboximidate typically involves the reaction of 2,6-dichlorophenylamine with benzenecarboximidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichlorophenyl N-phenylbenzenecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorophenyl N-phenylbenzenecarboximidate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dichlorophenyl N-phenylbenzenecarboximidate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichlorophenyl N-phenylacetamide
- 2,6-Dichlorophenyl N-phenylurea
- 2,6-Dichlorophenyl N-phenylthiourea
Uniqueness
2,6-Dichlorophenyl N-phenylbenzenecarboximidate is unique due to its specific structure, which allows for selective reactivity and interaction with various reagents. This makes it a valuable compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
88750-60-1 |
|---|---|
Molekularformel |
C19H13Cl2NO |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
(2,6-dichlorophenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-12-7-13-17(21)18(16)23-19(14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
IWQQISFWYZUELT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
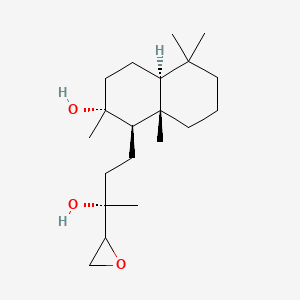
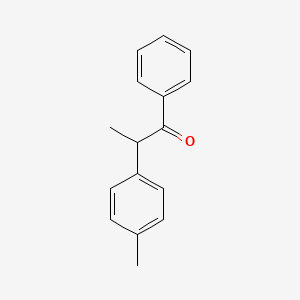
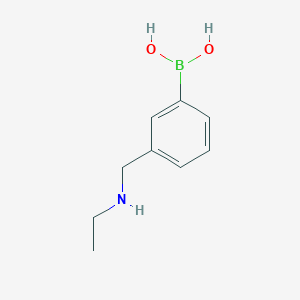
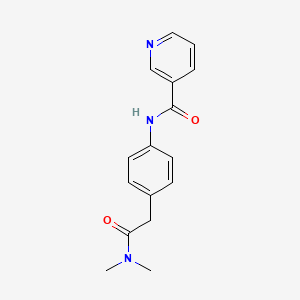
![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)
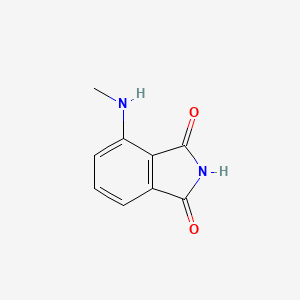
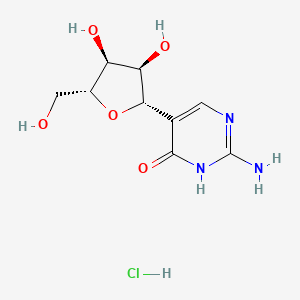

![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)
